molecular formula C16H12FN5O2S B2642245 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 1171082-89-5

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2642245
CAS No.: 1171082-89-5
M. Wt: 357.36
InChI Key: LXZBNZVHTOLIFF-UHFFFAOYSA-N
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Description

“N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazoles are heterocyclic compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the condensation reaction of 2-amino benzothiazoles with other reagents . For instance, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, and 19F NMR spectra can be used to confirm the structures of synthesized compounds .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can react with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield different derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point can be determined, and IR spectroscopy can be used to identify functional groups .

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide are often synthesized for their potential biological activities. For example, the synthesis and characterization of related research chemicals and their differentiation from isomers have been detailed, indicating the importance of accurate identification for the study of their pharmacological activities, which remains to be explored (McLaughlin et al., 2016).

Anticancer Activity

Fluoro substituted compounds, including those with benzo[b]pyran and benzothiazole moieties, have been synthesized and tested against various cancer cell lines, showing anticancer activity. Such compounds demonstrate the potential for the development of novel anticancer agents (Hammam et al., 2005).

Antibacterial Agents

Analogous compounds featuring benzo[d]thiazolyl and pyrazol-5-one structures have been designed, synthesized, and evaluated as promising antibacterial agents. Some derivatives displayed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that the compound may also possess antibacterial properties (Palkar et al., 2017).

Enzyme Inhibition

Thiazole-aminopiperidine hybrid analogs, designed from related structural frameworks, have shown inhibition of the Mycobacterium tuberculosis GyrB enzyme, highlighting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Synthetic Methodologies

The development of synthetic methodologies for constructing complex molecules containing fluorobenzothiazole and pyrazole units, as well as studies on their biological evaluations, such as antidiabetic properties, are indicative of the broader applications of these chemical frameworks in medicinal chemistry (T. et al., 2022).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the biological target. Some benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . They can inhibit the activity of cyclooxygenases (COX-1, COX-2), which play a key role in inflammation .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling benzothiazole derivatives. For instance, skin contact with the compound should be avoided, and if it occurs, the skin should be washed with copious amounts of water .

Future Directions

Benzothiazole derivatives have shown promise in various areas of research, including as potential anti-inflammatory and anticancer agents . Future research could focus on further exploring these properties and developing new benzothiazole derivatives with improved efficacy and safety profiles .

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2S/c1-8-5-14(19-15(23)12-6-9(2)24-21-12)22(20-8)16-18-11-4-3-10(17)7-13(11)25-16/h3-7H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZBNZVHTOLIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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